(3Z)-3-{[(2-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
(3Z)-3-{[(2-Ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a structurally complex heterocyclic compound featuring a thieno[3,2-c][1,2]thiazin-4(3H)-one core modified with a 2-ethoxyphenylamino methylene group at the 3-position and a 4-fluorobenzyl substituent at the 1-position.
Properties
IUPAC Name |
(3Z)-3-[(2-ethoxyanilino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O4S2/c1-2-29-19-6-4-3-5-17(19)24-13-20-21(26)22-18(11-12-30-22)25(31(20,27)28)14-15-7-9-16(23)10-8-15/h3-13,24H,2,14H2,1H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNNUEFCFMWCOI-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-3-{[(2-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a member of the thiazine class of heterocyclic compounds. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C16H16F N3O2S2
- Molecular Weight : 351.43 g/mol
- CAS Number : 174139-69-6
The structure features a thieno[3,2-c][1,2]thiazine core, which is known for its diverse biological activities. The presence of the ethoxyphenyl and fluorobenzyl substituents enhances its pharmacological potential.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as human leukocyte elastase (HLE), which plays a role in inflammatory responses. This inhibition can lead to reduced inflammation and tissue damage in various conditions .
- Antioxidant Activity : Compounds with similar structures demonstrate significant antioxidant properties, which can protect cells from oxidative stress. This is crucial in preventing cellular damage associated with cancer and other diseases .
- Anticancer Activity : Thieno[3,2-c][1,2]thiazine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, related compounds have been tested against prostate cancer cell lines with varying degrees of success .
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related compounds:
| Activity Type | IC50 Value (µM) | Reference |
|---|---|---|
| HLE Inhibition | 5.8 | |
| Antioxidant Activity | 56.26 | |
| α-Glucosidase Inhibition | 13.2 | |
| β-Glucuronidase Inhibition | 0.003 |
Case Studies
Several studies have explored the biological activity of thieno[3,2-c][1,2]thiazine derivatives:
- Study on Anticancer Properties : A recent investigation evaluated the anticancer effects of various thieno derivatives against PC-3 prostate cancer cell lines. The study found that certain derivatives exhibited IC50 values significantly lower than standard treatments like doxorubicin, indicating their potential as effective anticancer agents .
- Inflammatory Response Modulation : Another study focused on the anti-inflammatory properties of thiazine compounds through HLE inhibition. The results indicated that these compounds could reduce inflammation markers in vitro, suggesting a therapeutic application in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
- (3Z)-3-{[(2-Fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (PubChem entry, ): Substituent Differences:
- 2-Fluorophenylamino vs.
- 4-Methylbenzyl vs. 4-fluorobenzyl : Fluorine’s electron-withdrawing effect could alter electronic distribution, affecting receptor interactions.
- Synthetic Implications : Substituent choice influences reaction conditions. For example, introducing ethoxy groups may require protective strategies to avoid side reactions.
- (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione ( ): Core Structure: Triazole-thione vs. thieno-thiazinone. Halogen Effects: Chlorine’s higher electronegativity compared to fluorine could increase oxidative stability but reduce solubility .
Spectroscopic Characterization
- NMR and UV Analysis: As shown in , compounds with aromatic and heterocyclic systems are routinely characterized via $ ^1H $-NMR and $ ^{13}C $-NMR. For the target compound, key signals would include: 4-Fluorobenzyl: Aromatic protons at δ 7.2–7.4 ppm (split by fluorine coupling). 2-Ethoxyphenylamino: Ethoxy group protons at δ 1.4 (triplet, -CH$ _3 $) and δ 4.0 (quartet, -CH$ _2 $) .
Data Tables
Table 1: Structural Comparison of Target Compound and Analogs
Table 2: Theoretical Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~480 | 3.2 | 0.05 |
| Analog () | ~450 | 2.8 | 0.12 |
| Triazole-Thione () | ~390 | 4.1 | 0.01 |
Research Findings
- Substituent Impact : The ethoxy group in the target compound likely enhances lipophilicity (LogP ~3.2) compared to fluorine analogs, which may improve bioavailability but reduce aqueous solubility .
- Core Structure Relevance: The thieno-thiazinone scaffold’s fused rings could provide conformational rigidity, favoring selective binding to protein targets over flexible triazole derivatives .
- Synthetic Challenges: Introducing the 2-ethoxyphenylamino group may require protective groups (e.g., Boc) to prevent undesired side reactions during cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
